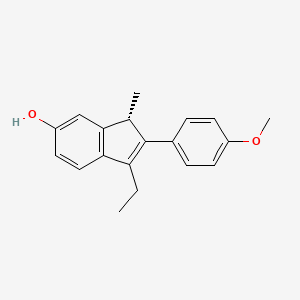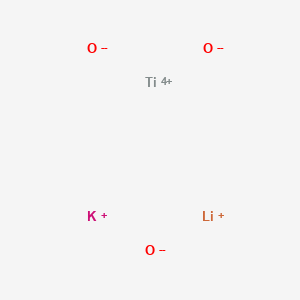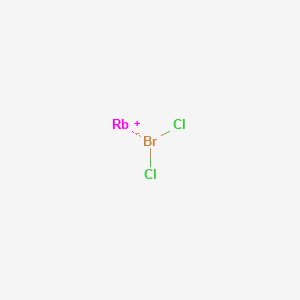
Rubidium dichlorobromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium dichlorobromate(1-) is a chemical compound with the molecular formula BrCl₂Rb. It is a heterocyclic organic compound that is primarily used for research purposes . The compound is known for its unique structure, which includes rubidium, chlorine, and bromine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium dichlorobromate(1-) can be synthesized through the reaction of rubidium chloride with bromine in the presence of chlorine gas. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the compound.
Industrial Production Methods: While specific industrial production methods for rubidium dichlorobromate(1-) are not widely documented, it is generally produced in small quantities for research purposes. The production involves the careful handling of rubidium and halogen gases to prevent unwanted side reactions and ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium dichlorobromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form rubidium chloride and bromine gas.
Substitution: The chlorine and bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like fluorine or iodine.
Major Products:
Oxidation: Higher oxidation state compounds of rubidium.
Reduction: Rubidium chloride and bromine gas.
Substitution: Compounds with substituted halogens or functional groups.
Applications De Recherche Scientifique
Rubidium dichlorobromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of rubidium and halogen compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in diagnostic imaging and as a tracer in medical studies.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of rubidium dichlorobromate(1-) involves its interaction with molecular targets through its halogen atoms. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved include halogen exchange and redox reactions, which are critical for its applications in various fields .
Comparaison Avec Des Composés Similaires
- Rubidium chloride
- Rubidium bromide
- Rubidium fluoride
- Rubidium carbonate
Comparison: Rubidium dichlorobromate(1-) is unique due to its combination of chlorine and bromine atoms, which provides distinct reactivity compared to other rubidium halides. While rubidium chloride and rubidium bromide are more commonly used, rubidium dichlorobromate(1-) offers unique properties for specific research applications. Its ability to undergo both oxidation and reduction reactions makes it versatile for various chemical studies .
Propriétés
Numéro CAS |
87520-11-4 |
|---|---|
Formule moléculaire |
BrCl2Rb |
Poids moléculaire |
236.27 g/mol |
InChI |
InChI=1S/BrCl2.Rb/c2-1-3;/q-1;+1 |
Clé InChI |
XTGZJHMQOUYHPZ-UHFFFAOYSA-N |
SMILES canonique |
Cl[Br-]Cl.[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


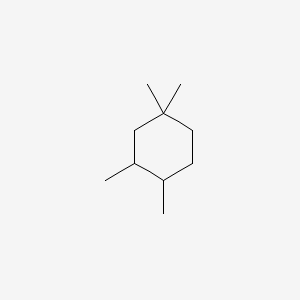
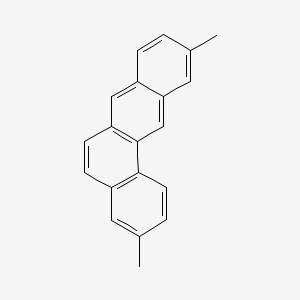
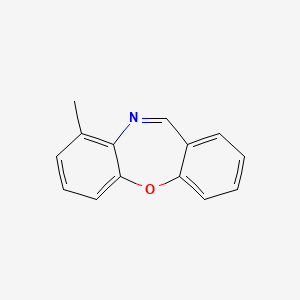

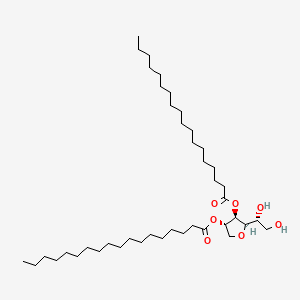
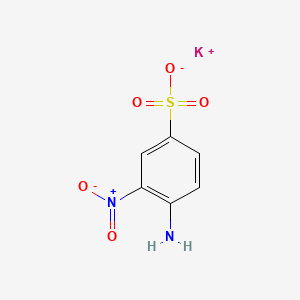
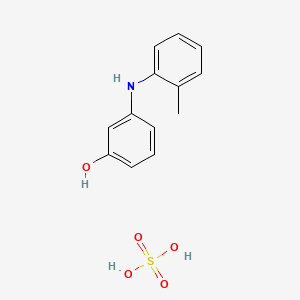
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
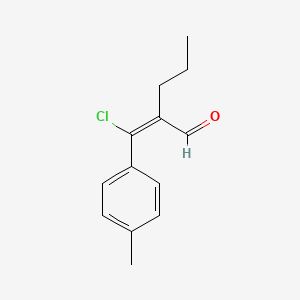

![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
